![molecular formula C8H7BO3S B3183394 b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid CAS No. 959636-67-0](/img/structure/B3183394.png)

b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

Vue d'ensemble

Description

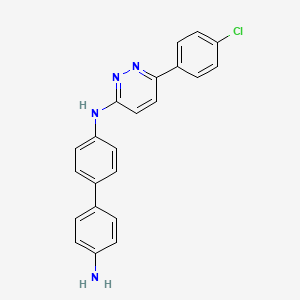

L’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique est un composé chimique de formule moléculaire C8H7BO3S et de masse moléculaire 194,02 g/mol

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique implique généralement l’utilisation de réactions de couplage croisé de Suzuki-Miyaura catalysées par le palladium . Cette méthode est largement utilisée pour la formation de liaisons carbone-carbone et implique la réaction d’un acide boronique aryle ou vinyle avec un halogénure d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique ne soient pas bien documentées, l’approche générale impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique peut subir divers types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un acide carboxylique.

Réduction : Le groupe acide boronique peut être réduit pour former un dérivé borane.

Substitution : Le groupe acide boronique peut participer à des réactions de substitution, telles que la réaction de couplage croisé de Suzuki-Miyaura.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Les catalyseurs au palladium (par exemple, Pd(PPh3)4) et les bases (par exemple, K2CO3) sont couramment utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.

Produits majeurs

Oxydation : Formation d’acide 5-carboxybenzo[b]thiophène-2-ylboronique.

Réduction : Formation de 5-hydroxyméthylbenzo[b]thiophène-2-ylborane.

Substitution : Formation de divers dérivés aryle ou vinyle en fonction de l’halogénure utilisé dans la réaction.

Applications de la recherche scientifique

L’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse de capteurs phosphorescents pour la quantification des ions cuivre (II).

Biologie : Étudié pour son potentiel en tant qu’inhibiteur de la bêta-lactamase d’Escherichia coli.

Médecine : Exploré pour son rôle dans la préparation d’inhibiteurs pour le traitement des maladies dépendant du cortisol.

Industrie : Utilisé dans la modification chimiosélective des adénovirus oncolytiques.

Applications De Recherche Scientifique

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid has several applications in scientific research:

Chemistry: Used as a reactant in the synthesis of phosphorescent sensors for the quantification of copper (II) ions.

Biology: Investigated for its potential as an inhibitor of Escherichia coli beta-lactamase.

Medicine: Explored for its role in the preparation of inhibitors for treatment of cortisol-dependent diseases.

Industry: Utilized in the chemoselective modification of oncolytic adenoviruses.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu’inhibiteur de la bêta-lactamase d’Escherichia coli, il se lie au site actif de l’enzyme, empêchant l’hydrolyse des antibiotiques bêta-lactames . Cette interaction perturbe la synthèse de la paroi cellulaire bactérienne, conduisant à la mort des cellules bactériennes.

Comparaison Avec Des Composés Similaires

L’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique peut être comparé à d’autres composés similaires, tels que :

Acide 2-thiénylboronique : Structure similaire mais sans le groupe hydroxyméthyle.

Acide benzo[b]thiène-2-ylboronique : Structure similaire mais sans le groupe hydroxyméthyle.

La présence du groupe hydroxyméthyle dans l’acide 5-hydroxyméthylbenzo[b]thiophène-2-ylboronique offre des sites supplémentaires pour la modification chimique, le rendant plus polyvalent dans diverses applications.

Propriétés

IUPAC Name |

(5-hydroxy-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCIKADVYWVDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260958 | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959636-67-0 | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959636-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)